2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-
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Overview
Description
2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]- is a heterocyclic compound that features a six-membered ring containing three nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dihydrazide with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2H-1,3,5-Oxadiazine-2,4,6(3H,5H)-trione
- 3,6-Dihydro-2H-1,2-oxazines
- tetrahydro-3,5-bis(hydroxymethyl)-4H-1,3,5-oxadiazin-4-one
Uniqueness
Compared to similar compounds, 2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]- is unique due to its specific substitution pattern and the presence of sulfonyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
56221-18-2 |
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Molecular Formula |
C17H20N2O5S2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3,5-bis-(4-methylphenyl)sulfonyl-1,3,5-oxadiazinane |
InChI |
InChI=1S/C17H20N2O5S2/c1-14-3-7-16(8-4-14)25(20,21)18-11-19(13-24-12-18)26(22,23)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3 |
InChI Key |
BNDUTWDQCGPJNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CN(COC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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